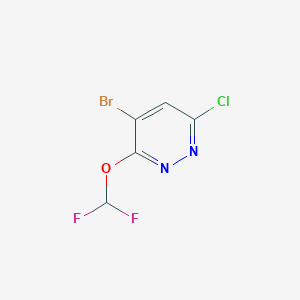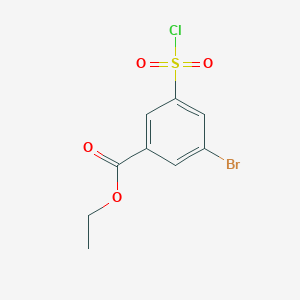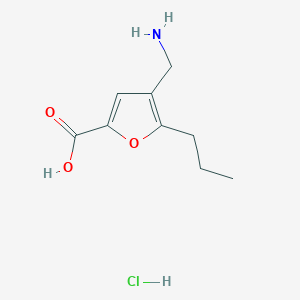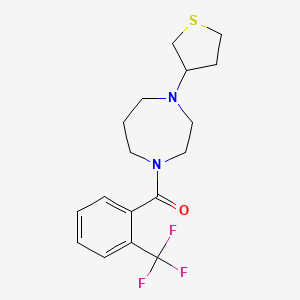
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives has been achieved through various chemical reactions, including the Pummerer-type cyclization. For instance, the cyclization of N-(3,4-dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide using the Pummerer reaction as a key step resulted in the formation of cyclized products in moderate yields, with boron trifluoride diethyl etherate enhancing the cyclization process (Saitoh et al., 2001). This synthesis method emphasizes the importance of selecting appropriate reagents and conditions for the successful cyclization of phenylsulfonyl tetrahydroisoquinoline derivatives.
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide has been elucidated through various analytical techniques. Crystallographic studies have provided insights into the conformation and intermolecular interactions within such compounds, revealing the structural basis for their chemical reactivity and physical properties (Cunico et al., 2016).
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives undergo a range of chemical reactions, including radical cyclizations that lead to the formation of polycyclic imines with significant yields. Such cyclizations typically result in the production of stable bicyclic and tricyclic aldimines and ketimines, demonstrating the versatility of these compounds in synthetic chemistry (Zhang et al., 2013).
Physical Properties Analysis
The physical properties of tetrahydroisoquinoline derivatives, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in various chemical environments. The crystal structures of hemihydrates of related compounds have been reported, highlighting the role of water molecules in stabilizing the crystal lattice and influencing the compound's physical properties (Cunico et al., 2016).
Chemical Properties Analysis
The chemical properties of this compound derivatives, such as reactivity with various chemical reagents, stability under different conditions, and their ability to undergo specific chemical transformations, have been a focus of research. Studies have explored the reactivity of these compounds in Pummerer-type cyclization reactions and their ability to form diverse chemical structures, indicating their potential utility in synthetic organic chemistry (Saitoh et al., 2001).
Scientific Research Applications
Histone Deacetylase Inhibition for Cancer Therapy
Compounds structurally related to N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide have been developed as potent histone deacetylase (HDAC) inhibitors. For instance, 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines exhibit marked anti-HDAC and antiproliferative activity, potentially serving as lead compounds for prostate cancer inhibitors. This demonstrates the utility of such compounds in the development of new cancer therapies (Liu et al., 2015).
Synthesis of Complex Organic Molecules
Research also focuses on the synthesis of complex organic molecules using these compounds. For instance, the Pummerer-type cyclization has been applied to synthesize 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine, highlighting the role of these compounds in advancing synthetic organic chemistry methodologies (Saitoh et al., 2001).
Organocatalytic Enantioselective Syntheses
Additionally, the organocatalytic enantioselective Pictet-Spengler reactions for synthesizing 1-substituted 1,2,3,4-tetrahydroisoquinolines have been explored. This application is significant for creating enantiomerically pure compounds with potential pharmacological activities, demonstrating the versatility of these compounds in facilitating asymmetric syntheses (Mons et al., 2014).
Phosphodiesterase 4 Inhibition
Moreover, structurally related compounds have been evaluated for their phosphodiesterase 4 (PDE4) inhibitory activity, which is relevant in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This underscores the potential therapeutic applications of these compounds beyond cancer therapy (Villetti et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown significant antimicrobial activity, particularly against staphylococcus and enterococcus species .
Mode of Action
It’s known that synthetic derivatives of similar compounds are often more effective in vitro than parent compounds due to stronger biological activities . These compounds contain two pharmacophore groups: a cinnamic acid moiety and benzenesulfonamide , which may interact with their targets to exert their effects.
Biochemical Pathways
Similar compounds have been shown to have significant antimicrobial, anticancer, and antioxidant activities . These activities suggest that the compound may interact with multiple biochemical pathways related to these processes.
Result of Action
Similar compounds have shown significant antimicrobial activity, particularly against staphylococcus and enterococcus species . This suggests that the compound may have similar effects.
Action Environment
The effectiveness of similar compounds in vitro suggests that they may be stable and effective under a variety of conditions .
properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-21(17-6-4-5-7-17)22-19-11-10-16-12-13-23(15-18(16)14-19)27(25,26)20-8-2-1-3-9-20/h1-3,8-11,14,17H,4-7,12-13,15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGUXDZLFUULQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium 5-chlorobenzo[D]thiazole-2-carboxylate](/img/structure/B2489509.png)


![N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2489514.png)


![1-(3-chlorophenyl)-3-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)urea](/img/structure/B2489518.png)




![4-[[2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2489527.png)
![N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide](/img/structure/B2489528.png)